molecular formula C22H16F3N5O3 B15009201 N'-(3-methoxybenzoyl)-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carbohydrazide

N'-(3-methoxybenzoyl)-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carbohydrazide

Cat. No.: B15009201
M. Wt: 455.4 g/mol
InChI Key: ALQJGQIRIIMVRY-UHFFFAOYSA-N
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Description

N'-(3-Methoxybenzoyl)-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carbohydrazide is a pyrazolo[1,5-a]pyrimidine derivative characterized by a trifluoromethyl group at position 7, a phenyl group at position 5, and a 3-methoxybenzoyl-substituted carbohydrazide moiety at position 2. Pyrazolo[1,5-a]pyrimidines are privileged scaffolds in medicinal chemistry due to their structural similarity to purines, enabling diverse biological interactions . The trifluoromethyl group enhances metabolic stability and electron-withdrawing effects, while the carbohydrazide moiety provides opportunities for hydrogen bonding and further derivatization .

Properties

Molecular Formula

C22H16F3N5O3

Molecular Weight

455.4 g/mol

IUPAC Name

N'-(3-methoxybenzoyl)-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carbohydrazide

InChI

InChI=1S/C22H16F3N5O3/c1-33-15-9-5-8-14(10-15)20(31)27-28-21(32)17-12-19-26-16(13-6-3-2-4-7-13)11-18(22(23,24)25)30(19)29-17/h2-12H,1H3,(H,27,31)(H,28,32)

InChI Key

ALQJGQIRIIMVRY-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C(=O)NNC(=O)C2=NN3C(=CC(=NC3=C2)C4=CC=CC=C4)C(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(3-methoxybenzoyl)-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carbohydrazide typically involves multiple steps, starting from readily available starting materials.

Industrial Production Methods

the synthesis generally follows similar steps as the laboratory methods, with optimizations for scale-up and yield improvement .

Chemical Reactions Analysis

Types of Reactions

N’-(3-methoxybenzoyl)-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carbohydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while reduction could result in a more saturated molecule .

Scientific Research Applications

N’-(3-methoxybenzoyl)-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carbohydrazide has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition.

    Medicine: Explored for its potential therapeutic effects, particularly in cancer research.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N’-(3-methoxybenzoyl)-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carbohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate various biochemical pathways, leading to its observed biological effects . The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its potential as a kinase inhibitor .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between the target compound and analogous pyrazolo[1,5-a]pyrimidine derivatives:

Compound Name Substituents (Positions) Functional Group at C2 Biological Activity/Notes Reference
N'-(3-Methoxybenzoyl)-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carbohydrazide 5-Ph, 7-CF₃, 2-NHCO-NH-(3-MeO-Bz) Carbohydrazide Potential inhibitor of proteases (e.g., cathepsins) due to hydrazide flexibility .
5-(4-Methoxyphenyl)-7-(trifluoromethyl)-N′-[(Z)-{3-[(2,3,4-trifluorophenoxy)methyl]phenyl}methylene]-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carbohydrazide 5-4-MeO-Ph, 7-CF₃, 3-carbohydrazide Carbohydrazide (complex aryl group) Enhanced lipophilicity from trifluorophenoxy may improve membrane permeability .
N-(2-Chloro-3-pyridinyl)-5-(4-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide 5-4-MeO-Ph, 7-CF₃, 2-CONH-(2-Cl-3-Py) Carboxamide Likely targets kinases or receptors via carboxamide interactions .
5-Phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carbonyl chloride 5-Ph, 7-CF₃, 2-COCl Carbonyl chloride Reactive intermediate for synthesizing carbohydrazides or carboxamides .
3-(2,4-Dichlorophenyl)-5-(4-fluorophenyl)-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine 3-2,4-Cl₂-Ph, 5-4-F-Ph, 2-Me, 7-CF₃ Methyl Antitrypanosomal/antischistosomal activity attributed to halogenated aryl groups .

Key Observations:

Functional Group at C2 :

  • The carbohydrazide group in the target compound distinguishes it from carboxamide derivatives (e.g., ). Hydrazides exhibit greater nucleophilicity and can form hydrazones, enabling conjugation strategies .
  • Carboxamides (e.g., ) are more stable but less reactive, favoring direct target binding in kinase inhibitors .

Substituent Effects :

  • Trifluoromethyl (CF₃) at C7 : Common across analogs (Evidences 7, 14, 16–18), this group enhances metabolic stability and electron-deficient character, improving interactions with hydrophobic enzyme pockets .
  • Aryl Groups at C5 : Phenyl (target compound) vs. 4-methoxyphenyl () vs. 4-nitrophenyl (). Electron-donating groups (e.g., methoxy) may increase solubility, while nitro groups enhance electrophilicity for covalent binding .

Synthetic Routes :

  • The target compound likely derives from 5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carbonyl chloride () via hydrazine coupling. Similar strategies are used for carboxamides (e.g., uses Suzuki coupling for aryl substitutions) .

Biological Activity: Pyrazolo[1,5-a]pyrimidines with CF₃ and carbohydrazide groups (e.g., ) show promise in protease inhibition, while carboxamides () inhibit cathepsins (IC₅₀ ~25–45 µM) .

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